molecular formula C22H21N3O2S B296713 2-{[3-cyano-4-(4-methylphenyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]sulfanyl}-N-(2-methylphenyl)acetamide

2-{[3-cyano-4-(4-methylphenyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]sulfanyl}-N-(2-methylphenyl)acetamide

Cat. No. B296713
M. Wt: 391.5 g/mol
InChI Key: GILWWSKOOCDRJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[3-cyano-4-(4-methylphenyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]sulfanyl}-N-(2-methylphenyl)acetamide is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields. This compound is a member of the pyridine family and is known for its unique structure and properties.

Mechanism of Action

The mechanism of action of 2-{[3-cyano-4-(4-methylphenyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]sulfanyl}-N-(2-methylphenyl)acetamide involves the inhibition of key enzymes and proteins involved in cell growth and division. It has been found to target DNA synthesis and repair, leading to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
The compound 2-{[3-cyano-4-(4-methylphenyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]sulfanyl}-N-(2-methylphenyl)acetamide has been shown to have significant biochemical and physiological effects. It has been found to inhibit the growth of both gram-positive and gram-negative bacteria, as well as several strains of fungi. Additionally, it has been shown to induce apoptosis in cancer cells, leading to the inhibition of tumor growth.

Advantages and Limitations for Lab Experiments

The compound 2-{[3-cyano-4-(4-methylphenyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]sulfanyl}-N-(2-methylphenyl)acetamide has several advantages for lab experiments. It is relatively easy to synthesize and has been found to exhibit significant antimicrobial and anticancer activity. However, it has some limitations, including its potential toxicity and the need for further studies to determine its efficacy in vivo.

Future Directions

There are several future directions for the research on 2-{[3-cyano-4-(4-methylphenyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]sulfanyl}-N-(2-methylphenyl)acetamide. One potential direction is to explore its potential as an antifungal agent, as it has been shown to exhibit significant activity against several strains of fungi. Additionally, further studies are needed to determine its efficacy in vivo and its potential as an anticancer agent. Finally, the compound's mechanism of action could be further elucidated to better understand its potential applications in various fields.

Synthesis Methods

The synthesis of 2-{[3-cyano-4-(4-methylphenyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]sulfanyl}-N-(2-methylphenyl)acetamide involves the reaction of 4-methylbenzaldehyde with malononitrile to form a pyridine intermediate. This intermediate is then reacted with thioacetamide and 2-methylbenzylamine to obtain the desired product.

Scientific Research Applications

The compound 2-{[3-cyano-4-(4-methylphenyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]sulfanyl}-N-(2-methylphenyl)acetamide has been extensively studied for its potential applications in various scientific fields. It has been found to exhibit significant antimicrobial activity against a variety of microorganisms, including bacteria and fungi. Additionally, it has been shown to have potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.

properties

Molecular Formula

C22H21N3O2S

Molecular Weight

391.5 g/mol

IUPAC Name

2-[[5-cyano-4-(4-methylphenyl)-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]-N-(2-methylphenyl)acetamide

InChI

InChI=1S/C22H21N3O2S/c1-14-7-9-16(10-8-14)17-11-20(26)25-22(18(17)12-23)28-13-21(27)24-19-6-4-3-5-15(19)2/h3-10,17H,11,13H2,1-2H3,(H,24,27)(H,25,26)

InChI Key

GILWWSKOOCDRJT-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2CC(=O)NC(=C2C#N)SCC(=O)NC3=CC=CC=C3C

Canonical SMILES

CC1=CC=C(C=C1)C2CC(=O)NC(=C2C#N)SCC(=O)NC3=CC=CC=C3C

Origin of Product

United States

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